molecular formula C7H6BClN2O2 B6343597 6-Chloro-1H-indazole-4-boronic acid CAS No. 2121512-04-5

6-Chloro-1H-indazole-4-boronic acid

Cat. No.: B6343597
CAS No.: 2121512-04-5
M. Wt: 196.40 g/mol
InChI Key: YLHIOJCHLQACKC-UHFFFAOYSA-N
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Description

6-Chloro-1H-indazole-4-boronic acid is a boronic acid derivative of indazole, a heterocyclic compound containing a fused benzene and pyrazole ring

Mechanism of Action

Target of Action

6-Chloro-1H-indazole-4-boronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound’s primary targets are the organic groups participating in this reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various organic compounds, which can be used in a wide range of applications .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable and readily prepared

Result of Action

The primary result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various organic compounds . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions, such as temperature and pH, could potentially impact the action of this compound. Additionally, the presence of other substances, such as transition metals, could also affect the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-indazole-4-boronic acid typically involves the borylation of 6-chloro-1H-indazole. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the palladium-catalyzed borylation reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-indazole-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-indazole-4-boronic acid
  • 6-Iodo-1H-indazole-4-boronic acid
  • 6-Fluoro-1H-indazole-4-boronic acid

Uniqueness

6-Chloro-1H-indazole-4-boronic acid is unique due to the presence of the chlorine atom, which can influence the reactivity and properties of the compound. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s behavior in chemical reactions and its applications in different fields .

Properties

IUPAC Name

(6-chloro-1H-indazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClN2O2/c9-4-1-6(8(12)13)5-3-10-11-7(5)2-4/h1-3,12-13H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHIOJCHLQACKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1C=NN2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262538
Record name Boronic acid, B-(6-chloro-1H-indazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-04-5
Record name Boronic acid, B-(6-chloro-1H-indazol-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(6-chloro-1H-indazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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